4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid
Overview
Description
4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid is a boronic acid derivative that features a tert-butyldimethylsilyloxy group and two chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to form the tert-butyldimethylsilyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The tert-butyldimethylsilyloxy group can be oxidized or reduced under specific conditions, although it is generally stable under mild conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted phenylboronic acids with various functional groups replacing the chlorine atoms.
Coupling Reactions: Biaryl compounds with diverse substituents on the phenyl rings.
Oxidation and Reduction: Modified silyloxy groups or hydroxyl groups depending on the reaction conditions.
Scientific Research Applications
4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid has several applications in scientific research:
Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor antagonists.
Medicine: Exploration of its derivatives for pharmaceutical applications, including drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid involves its reactivity as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The tert-butyldimethylsilyloxy group provides stability and protection to the phenolic hydroxyl group, allowing selective reactions to occur at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsilyloxy)phenylboronic acid: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the silyloxy group, leading to different reactivity and stability.
Phenylboronic acid: The simplest boronic acid derivative, used widely in organic synthesis but lacks the protective silyloxy group.
Uniqueness
4-(tert-Butyldimethylsilyloxy)-3,5-dichlorophenylboronic acid is unique due to the combination of the tert-butyldimethylsilyloxy group and the dichloro substitution on the phenyl ring. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-3,5-dichlorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BCl2O3Si/c1-12(2,3)19(4,5)18-11-9(14)6-8(13(16)17)7-10(11)15/h6-7,16-17H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDFXSADTRWDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O[Si](C)(C)C(C)(C)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BCl2O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674969 | |
Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-3,5-dichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-46-7 | |
Record name | Boronic acid, B-[3,5-dichloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-3,5-dichlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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